molecular formula C8H9NO3 B581653 2-(5-Methoxypyridin-2-yl)acetic acid CAS No. 1214332-39-4

2-(5-Methoxypyridin-2-yl)acetic acid

Cat. No.: B581653
CAS No.: 1214332-39-4
M. Wt: 167.164
InChI Key: LGEKFLLRSSKDBY-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, featuring a methoxy group at the 5-position and an acetic acid moiety at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxypyridin-2-yl)acetic acid typically involves the reaction of 2-methoxy-5-nitropyridine with ammonia to form 2-amino-5-methoxypyridine. This intermediate is then subjected to further reactions to introduce the acetic acid moiety . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of nitro intermediates results in amines .

Scientific Research Applications

2-(5-Methoxypyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

  • 2-(5-Methoxypyridin-3-yl)acetic acid
  • 2-(4-Methoxypyridin-2-yl)acetic acid
  • 2-(5-Methoxypyridin-4-yl)acetic acid

Comparison: Compared to these similar compounds, 2-(5-Methoxypyridin-2-yl)acetic acid is unique due to the specific positioning of the methoxy and acetic acid groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2-(5-methoxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEKFLLRSSKDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude tert-butyl cyano(5-methoxypyridin-2-yl)acetate (3.46 g) was suspended in a mixture of 45 mL of water and 45 mL of concentrated HCl. The mixture was heated at 60° C. for 1 hour and at reflux overnight. The reaction was cooled and the water was removed under vacuum. The oily solid residue was redissolved in a minimal amount of water (˜50-70 mL) and 2N NaOH was added to adjust the pH to approximately 14. The solution was washed with diethyl ether and was reacidified to pH 4 with 2N HCl and concentrated to dryness to give a white solid. This solid was triturated in hot THF (3×) and the combined supernatants were cooled in an icebath to initiate crystallization. After 20 minutes, the solid was collected by filtration washing with heptanes to give (5-methoxypyridin-2-yl)acetic acid (1.25 g). A second crop of product precipitated from the filtrate (0.39 g). The filtrate was concentrated, and the material was triturated with hot ethyl acetate and heptanes to provide a third crop of product as a brown solid (0.11 g of lower purity). The total yield of SM-1aa was 1.75 g (98%). MS (ES+) 168.1 (M+H)+. 1H NMR (DMSO-d6) δ 3.66 (s, 2H), 3.81 (s, 3H), 7.27 (d, 1H), 7.33-7.36 (m, 1H), 8.18 (d, 1H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

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